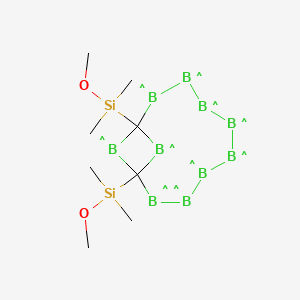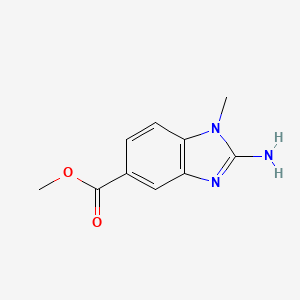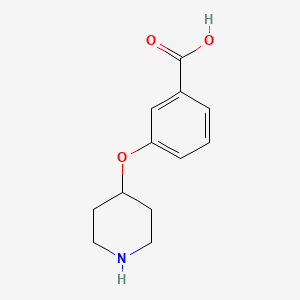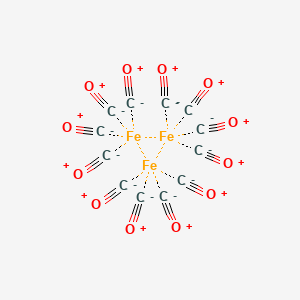
Bis(methoxydimethylylsilyl)M-carborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of bis(carboranes) and their derivatives has been reviewed with particular emphasis on 1,1′-bis(ortho-carborane) . The reactivity of these compounds can be discussed with respect to four topics: as a κ2-ligand to transition metals, 5-membered cyclic derivatives with non-metals, deboronation–metalation chemistry, and reduction–metalation chemistry .
Molecular Structure Analysis
Bis(carboranes) are no more than two carborane moieties bonded together . The presence of one carborane as a substituent significantly modifies the reactivity of the other . This unique structure affords unique bonding possibilities .
Chemical Reactions Analysis
The reactivities of bis(carboranes) and their derivatives are reviewed with particular emphasis on 1,1′-bis(ortho-carborane) . Much of the reactivity of these compounds can be discussed with respect to four topics: as a κ2-ligand to transition metals, 5-membered cyclic derivatives with non-metals, deboronation–metalation chemistry, and reduction–metalation chemistry .
Physical And Chemical Properties Analysis
“Bis(methoxydimethylylsilyl)M-carborane” has a molecular weight of 320.59. Its boiling point is 108-110°C at 0.1mm .
Scientific Research Applications
Chemical Synthesis
Bis(methoxydimethylsilyl)M-carborane is a type of carborane, a class of compounds that are used in various chemical syntheses . The unique structure of carboranes allows them to form stable complexes with various other compounds, making them useful in a variety of chemical reactions .
Ligands in Transition Metal Chemistry
Carboranes, including Bis(methoxydimethylsilyl)M-carborane, can act as ligands in transition metal chemistry . They can form stable complexes with transition metals, which can be used in various chemical reactions .
Formation of Five-Membered Cyclic Derivatives
Bis(methoxydimethylsilyl)M-carborane can be used in the synthesis of five-membered cyclic derivatives . These derivatives can have various applications in chemical synthesis .
Deboronation-Metalation Chemistry
Bis(methoxydimethylsilyl)M-carborane can undergo deboronation-metalation chemistry . This process involves the removal of a boron atom from the carborane and its replacement with a metal atom .
Reduction-Metalation Chemistry
Bis(methoxydimethylsilyl)M-carborane can also undergo reduction-metalation chemistry . This process involves the reduction of the carborane followed by the addition of a metal atom .
Drug Design
Carboranes, including Bis(methoxydimethylsilyl)M-carborane, are being explored as a new class of drugs . Their unique structure and properties make them potential candidates for the design of new drugs .
Future Directions
Carboranes are crucial components in species with a wide range of potential and real applications . For example, bis(carboranes) are used as boron-rich delivery agents for Boron Neutron Capture Therapy (BNCT) and in heterometalated species where the catalytic ability of an active metal fragment can be tuned . This suggests that “Bis(methoxydimethylylsilyl)M-carborane” and similar compounds may have significant potential for future research and applications.
Mechanism of Action
Target of Action
BIS(METHOXYDIMETHYLYLSILYL)M-CARBORANE, also known as MFCD28346271, is primarily used as a chemical intermediate . It is involved in the synthesis of various organosilicon compounds . The primary targets of this compound are therefore the reactants in these synthesis reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. While the exact mode of action may vary depending on the specific synthesis reaction, it generally involves the formation of new bonds and the breaking of existing ones .
Biochemical Pathways
The compound is involved in the synthesis of various organosilicon compounds, which can be used in the creation of a wide range of products, including heterocyclic compounds, catalysts, and organometallic complexes . The exact biochemical pathways affected would depend on the specific synthesis reactions being carried out.
Result of Action
The result of the compound’s action is the synthesis of various organosilicon compounds . These compounds can have a wide range of applications, from the creation of heterocyclic compounds to the production of catalysts and organometallic complexes .
properties
InChI |
InChI=1S/C8H18B10O2Si2/c1-19-21(3,4)7-9-8(10-7,22(5,6)20-2)12-14-16-18-17-15-13-11-7/h1-6H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDUOUWVSTNLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2([B]C([B]2)([B][B][B]1)[Si](C)(C)OC)[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18B10O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dicarbadodecaborane(12), 1,7-bis(methoxydimethylsilyl)- | |
CAS RN |
17631-41-3 |
Source


|
| Record name | 1,7-Dicarbadodecaborane(12), 1,7-bis(methoxydimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,7-bis(methoxydimethylsilyl)-1,7-dicarbadodecaborane(12) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)

